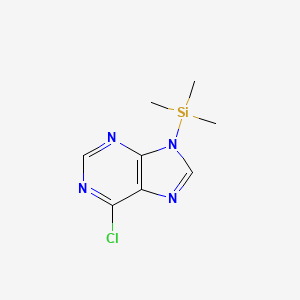

6-Chloro-9-(trimethylsilyl)-9H-purine

Description

Structure

3D Structure

Properties

CAS No. |

32865-86-4 |

|---|---|

Molecular Formula |

C8H11ClN4Si |

Molecular Weight |

226.74 g/mol |

IUPAC Name |

(6-chloropurin-9-yl)-trimethylsilane |

InChI |

InChI=1S/C8H11ClN4Si/c1-14(2,3)13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,1-3H3 |

InChI Key |

WHJNVCIXZWGLTQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N1C=NC2=C1N=CN=C2Cl |

Origin of Product |

United States |

Research Applications in the Synthesis of Complex Purine Analogues

Role as an Intermediate for Diverse Nucleoside and Nucleotide Analogues

6-Chloro-9-(trimethylsilyl)-9H-purine is a key precursor in the synthesis of a multitude of nucleoside and nucleotide analogues, which are crucial for the development of therapeutic agents and biological probes. The trimethylsilyl (B98337) group at the N9 position enhances the solubility of the purine (B94841) core in organic solvents and increases its nucleophilicity, facilitating the crucial glycosylation step.

A primary application of this compound is in the Vorbrüggen glycosylation reaction , a cornerstone method for the synthesis of nucleosides. In this reaction, the silylated purine is coupled with a protected sugar, typically a glycosyl halide or acetate, in the presence of a Lewis acid catalyst such as trimethylsilyl triflate (TMSOTf) or tin(IV) chloride (SnCl4). The TMS group directs the glycosylation to the N9 position with high regioselectivity, which is essential for mimicking the structure of natural nucleosides. Following the coupling reaction, the silyl group is easily removed during aqueous workup.

This methodology allows for the synthesis of a broad spectrum of nucleoside analogues by varying the sugar moiety. For instance, coupling with modified ribofuranose or deoxyribofuranose derivatives leads to analogues with altered pharmacokinetic properties or biological activities. The resulting 6-chloropurine (B14466) nucleosides are themselves versatile intermediates for further diversification at the C6 position.

The following table provides examples of nucleoside analogues synthesized using 6-chloropurine as a starting material, often involving an in-situ or explicit silylation step to form the reactive intermediate.

| Starting Material | Glycosyl Donor | Product | Application Area |

| 6-Chloropurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 6-Chloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-9H-purine | Antiviral, Anticancer |

| 6-Chloropurine | Protected 2-deoxy-2-fluoro-arabinofuranosyl bromide | 6-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine | Antiviral |

| 6-Chloropurine | 3,5-di-O-acetyl-2-O-methyl-β-D-ribofuranosyl chloride | 6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-β-D-ribofuranosyl)-9H-purine nih.gov | Antitumor nih.gov |

| 6-Chloropurine | 6′-deoxy-3′-C-methyl-2′,3′,4′-tri-O-methyl-β-D-allopyranosyl acetate | 6-chloro-9-(6′-deoxy-3′-C-methyl-2′,3′,4′-tri-O-methyl-β-D-allopyranosyl)purine researchgate.net | Branched-chain sugar nucleoside synthesis researchgate.net |

Utilization as a Scaffold for Modified Nucleobases in Advanced Molecular Biology Research

The purine scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry. This compound serves as an excellent starting point for the construction of modified nucleobases that can be incorporated into DNA and RNA for advanced molecular biology research. These modifications are designed to probe nucleic acid structure and function, act as fluorescent reporters, or introduce novel functionalities.

The reactivity of the C6-chloro group allows for the introduction of a wide variety of substituents through nucleophilic aromatic substitution. This enables the synthesis of purine analogues with tailored properties. For example, the introduction of fluorophores can create fluorescent nucleoside analogues that are valuable tools for studying DNA-protein interactions, DNA replication, and RNA folding.

Furthermore, the purine scaffold derived from 6-chloropurine can be elaborated to create ligands for specific biological targets. An example is the development of inhibitors for bromodomains, which are protein modules that recognize acetylated lysine residues and are implicated in gene regulation and cancer. By using the 6-chloropurine core, researchers can systematically modify the structure to optimize binding affinity and selectivity for a particular bromodomain.

Development of Highly Functionalized Purine Derivatives through Sequential C6 and N9 Transformations

A key advantage of using this compound is the ability to perform sequential and regioselective transformations at the N9 and C6 positions. This strategy allows for the systematic construction of highly functionalized and complex purine derivatives.

The typical synthetic route involves the initial substitution at the N9 position. The trimethylsilyl group is readily displaced by a variety of alkyl, aryl, or glycosyl groups. For instance, alkylation with different benzyl halides can be achieved, followed by the displacement of the chloro group at C6. acs.org This sequential approach provides access to a diverse library of 6,9-disubstituted purines. nih.govacs.org

The chloro group at the C6 position is a versatile handle for a range of chemical transformations, including nucleophilic substitution with amines, thiols, and alkoxides. Additionally, it can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce carbon-carbon bonds. This dual reactivity at N9 and C6 enables a modular approach to the synthesis of complex purine analogues with diverse biological activities.

The following table illustrates the sequential functionalization strategy starting from 6-chloropurine, where the initial step is the substitution at the N9 position.

| N9-Substituent | C6-Reagent/Reaction | Product Class | Potential Application |

| Benzyl | Dimethylamine | 6-(Dimethylamino)-9-benzyl-9H-purines | Antirhinovirus acs.org |

| Substituted benzyl | Substituted piperazines | 6-(4-Substituted-piperazin-1-yl)-9-(substituted-benzyl)-9H-purines | Anticancer |

| Cyclopentyl | Various amines | 6-Alkylamino-9-cyclopentylpurines | Plant growth factors |

| Phenyl | Carbanions | 6-Alkyl-9-phenyl-9H-purines | Chemical probes mdpi.com |

Spectroscopic Characterization and Computational Studies of N Silylated Purines

Theoretical and Computational Chemistry Investigations

Computational Prediction of Regioselectivity and Elucidation of Reaction Mechanisms (e.g., N7/N9 isomer formation)

Computational chemistry serves as a powerful predictive tool in understanding the regioselectivity of silylation and subsequent alkylation or glycosylation reactions of purines, particularly the competitive formation of N7 and N9 isomers. researchgate.net The silylation of 6-chloropurine (B14466), forming intermediates like 6-chloro-9-(trimethylsilyl)-9H-purine, is a critical step that significantly influences the final product distribution. nih.gov Theoretical models, such as Density Functional Theory (DFT), are employed to elucidate the complex reaction mechanisms and predict how experimental conditions can be tuned to favor the formation of one isomer over the other. sci-hub.se

The alkylation of purines can be directed to either the N7 or N9 position, a selectivity governed by a delicate balance between kinetic and thermodynamic factors. scite.aiwikipedia.orgjackwestin.com Generally, the N9-substituted purine (B94841) is the thermodynamically more stable product. nih.govacs.org In contrast, the N7-substituted isomer is often the kinetically favored product, meaning it is formed faster under certain conditions. nih.govlibretexts.org Computational models can calculate the activation energies for the formation of both isomers, providing insight into which product will predominate under specific reaction conditions. wikipedia.orglibretexts.orgyoutube.com

The Vorbrüggen (silylation) method is a prominent strategy used for the synthesis of purine nucleosides and their analogues. nih.gov This method involves the reaction of a silylated purine, such as this compound, with an electrophile in the presence of a Lewis acid catalyst. nih.govnih.gov While this method traditionally favors the thermodynamically stable N9 isomer, computational and experimental studies have shown that the regioselectivity can be reversed to favor the N7 isomer. nih.govacs.org

Several factors, predictable through computational analysis, influence this regioselectivity:

Catalyst Choice : Lewis acids like tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) are common catalysts. nih.gov Studies on 6-chloropurine have shown that SnCl₄, in particular, can effectively promote the formation of the N7 isomer under kinetically controlled conditions. nih.govacs.org Computational models can simulate the interaction of the catalyst with the silylated purine, revealing how the catalyst alters the electron distribution in the purine ring and lowers the activation barrier for attack at either the N7 or N9 position.

Reaction Conditions : Temperature and solvent play a crucial role. Low temperatures typically favor the kinetic product (N7 isomer). libretexts.orgyoutube.com As the temperature increases, the reaction becomes more reversible, allowing the system to reach thermodynamic equilibrium and favoring the more stable N9 isomer. wikipedia.orgacs.orglibretexts.org For instance, reactions of silylated 6-chloropurine at room temperature may yield the N7 product, while heating the reaction mixture can lead to its isomerization and the eventual predominance of the N9 product. acs.org

Steric and Electronic Effects : The substituents on the purine ring can sterically hinder the approach of the electrophile to one of the nitrogen atoms. researchgate.netresearchgate.net Computational methods can model these steric clashes and predict their impact on regioselectivity. Likewise, electronic effects of substituents can be quantified to determine which nitrogen atom is more nucleophilic and thus more likely to react. researchgate.net

The following table summarizes the influence of reaction conditions on the regioselectivity of reactions involving silylated purines.

| Control Type | Typical Conditions | Favored Isomer | Rationale |

|---|---|---|---|

| Kinetic Control | Low Temperature, Specific Lewis Acids (e.g., SnCl₄) | N7 Isomer | Lower activation energy for formation; the reaction is faster and irreversible under these conditions. nih.govlibretexts.org |

| Thermodynamic Control | Higher Temperature, Longer Reaction Times | N9 Isomer | The N9 isomer is generally more stable; higher energy allows the reaction to become reversible and settle in the lowest energy state. wikipedia.orgacs.org |

Furthermore, computational chemistry is instrumental in predicting spectroscopic properties, which are then used for the experimental characterization and differentiation of the N7 and N9 isomers. sci-hub.se For 6-chloropurine derivatives, ¹³C NMR spectroscopy is a particularly reliable tool. acs.org Computational calculations can accurately predict the chemical shifts of the carbon atoms in the purine ring for each isomer, which can then be compared with experimental data for unambiguous structure assignment. sci-hub.senih.gov

The table below presents characteristic ¹³C NMR chemical shift data used to distinguish between N7 and N9 isomers of 6-chloropurine derivatives, which can be corroborated by computational predictions.

| Isomer Type | Key Carbon Atom | Approximate ¹³C Chemical Shift (ppm) | Δδ (δC5 - δC8) |

|---|---|---|---|

| N7-substituted 6-chloropurine | C5 | ~123 ppm | Large (e.g., ~27) acs.org |

| N9-substituted 6-chloropurine | C5 | ~132 ppm | Small (e.g., ~13) acs.org |

Emerging Research Directions and Future Perspectives in 6 Chloro 9 Trimethylsilyl 9h Purine Chemistry

Development of Novel and More Efficient Silylation Reagents and Catalytic Systems

The silylation of 6-chloropurine (B14466), yielding 6-Chloro-9-(trimethylsilyl)-9H-purine, is a critical step that enhances solubility in organic solvents and, more importantly, directs subsequent reactions to specific positions on the purine (B94841) ring. Traditionally, this transformation is achieved using reagents like hexamethyldisilazane (B44280) (HMDS) or chlorotrimethylsilane. However, the future of purine chemistry lies in the development of more advanced and efficient catalytic systems that offer improved regioselectivity, milder reaction conditions, and broader substrate scope.

A key area of development is in Lewis acid catalysis for reactions involving silylated purines. For instance, in the Vorbrüggen reaction, where silylated heterocycles are coupled with sugar derivatives, Lewis acids like tin(IV) chloride (SnCl₄) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly employed to facilitate the formation of nucleosides. nih.govacs.org Research has shown that the choice and amount of catalyst can significantly influence reaction outcomes, including the regioselectivity between the N7 and N9 positions. nih.govacs.org

Future research is geared towards discovering catalysts that are less toxic, more cost-effective, and recyclable. This includes exploring the potential of earth-abundant metal catalysts and organocatalysts to replace traditional heavy metal-based Lewis acids. The goal is to create catalytic systems that can achieve high yields and selectivity under milder conditions, thereby reducing energy consumption and minimizing the formation of byproducts. The development of reagents that allow for concomitant silylation and functionalization in a single step is also a promising frontier, streamlining synthetic pathways. nih.gov

Table 1: Overview of Catalytic Systems in Silylated Purine Chemistry

| Catalyst/Reagent | Typical Reaction | Role/Advantage | Reference |

|---|---|---|---|

| Tin(IV) Chloride (SnCl₄) | N-alkylation / Vorbrüggen glycosylation | Lewis acid catalyst, activates the sugar component and directs regioselectivity. | nih.govacs.org |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | N-alkylation / Vorbrüggen glycosylation | Potent Lewis acid catalyst, often used to achieve N7/N9 selectivity. | nih.govacs.orgresearchgate.net |

| Hexamethyldisilazane (HMDS) | N9-silylation | Common silylating agent to prepare the TMS-protected purine. | N/A |

| Chlorotrimethylsilane (TMSCl) | N9-silylation | Common silylating agent used to introduce the trimethylsilyl group. | N/A |

Exploration of Direct C-H Functionalization Strategies on Silylated Purines

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org In purine chemistry, the focus is on selectively activating and functionalizing the C-H bonds at the C2, C6, and C8 positions. rsc.org The use of this compound is instrumental in this context, as the trimethylsilyl group at the N9 position serves as a crucial protecting group, preventing N9-functionalization and allowing for selective reactions at other sites.

Recent advancements have demonstrated the feasibility of direct C-H functionalization on the purine core. For example, palladium-catalyzed direct C-H arylation at the C8 position of purines has been successfully achieved using various aryl iodides. nih.gov Similarly, a method for the direct regioselective C-H cyanation of purines at the C8 position has been developed, proceeding through a one-pot procedure involving activation followed by nucleophilic cyanation with trimethylsilyl cyanide (TMSCN). mdpi.com

The exploration of these strategies on silylated purines is a vibrant area of research. The TMS group can influence the electronic properties of the purine ring, potentially altering the reactivity and regioselectivity of C-H activation. Future work will likely focus on expanding the repertoire of C-H functionalization reactions applicable to the silylated purine scaffold, including alkylation, alkenylation, and amination. Developing catalytic systems that can selectively target the C2-H or C8-H bonds while the C6 position is occupied by chlorine is a key challenge. Success in this area would provide rapid access to a diverse range of polysubstituted purine derivatives. researchgate.net

Table 2: Examples of Direct C-H Functionalization on the Purine Core

| Reaction Type | Position | Catalyst/Reagents | Significance | Reference |

|---|---|---|---|---|

| C-H Arylation | C8 | Palladium (Pd) catalyst, CuI, Cs₂CO₃ | Allows direct introduction of aryl groups without pre-functionalization. | nih.gov |

| C-H Cyanation | C8 | Triflic anhydride (B1165640), Trimethylsilyl cyanide (TMSCN) | Transition-metal-free method for introducing a cyano group. | mdpi.com |

| C-H Metalation | C8, C6 | TMP-amide bases (Zn, Mg) | Generates organometallic intermediates for trapping with various electrophiles. | researchgate.net |

| Intramolecular C-H Amination | C6-Aryl (ortho) | Copper (Cu) catalyst | Used for synthesizing fluorescent polycyclic purine nucleosides. | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Protocols for Scalable Production

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in the production of fine chemicals and pharmaceuticals. These technologies offer significant advantages in terms of safety, scalability, process control, and reproducibility. For the synthesis of this compound and its derivatives, integration with these modern protocols is a promising future direction for scalable and efficient production.

Automated synthesis platforms, often coupled with robotics and real-time analysis, can accelerate the discovery and optimization of new purine derivatives. researchgate.net These systems can perform a large number of reactions in parallel, enabling rapid screening of different catalysts, solvents, and reaction conditions. By developing robust protocols for the silylation of 6-chloropurine and its subsequent functionalization, these automated systems could be used to quickly generate libraries of novel purine compounds for biological screening. rsc.org The future integration of artificial intelligence and machine learning with these automated platforms could further accelerate the design and synthesis of molecules with desired properties.

Sustainable and Green Chemistry Approaches in the Synthesis of Silylated Purine Derivatives

The principles of green chemistry are increasingly influencing synthetic strategies in the pharmaceutical and chemical industries, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com Applying these principles to the synthesis of this compound and its derivatives is a critical area for future research.

One of the primary targets for improvement is the synthesis of the 6-chloropurine precursor itself. Conventional methods often employ phosphorus oxychloride, a toxic and corrosive reagent. google.com Green alternatives could involve catalytic chlorination methods that avoid stoichiometric and hazardous reagents. Furthermore, the use of hazardous solvents like dichloromethane (B109758) and other chlorinated solvents is common in purine chemistry. researchgate.net A key goal is to replace these with more benign alternatives, such as bio-based solvents, or to develop solvent-free reaction conditions, potentially using mechanochemistry or microwave-assisted synthesis. mdpi.comnih.gov

Table 3: Comparison of Conventional vs. Green Chemistry Approaches in Purine Synthesis

| Process Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Chlorination of Hypoxanthine | Use of phosphorus oxychloride (POCl₃). google.com | Catalytic chlorination; alternative activating agents. | Use of less hazardous chemical syntheses. |

| Solvents | Chlorinated solvents (e.g., dichloromethane). researchgate.net | Bio-based solvents, water, or solvent-free conditions (mechanochemistry). mdpi.com | Safer solvents and auxiliaries. |

| Energy Input | Conventional heating with long reaction times. | Microwave-assisted synthesis; photocatalysis. nih.gov | Design for energy efficiency. |

| Silylation | Stoichiometric use of silylating agents. | Catalytic silylation; recyclable catalysts. | Catalysis. |

| Purification | Multi-step extractions and column chromatography. | One-pot synthesis; flow chemistry to reduce intermediate isolation. nih.gov | Reduce derivatives; increase atom economy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.